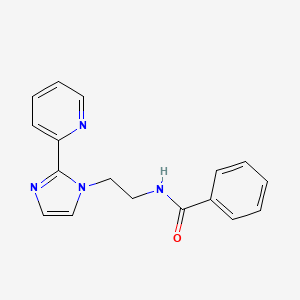

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

説明

特性

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)20-11-13-21-12-10-19-16(21)15-8-4-5-9-18-15/h1-10,12H,11,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVQPXVDPAZGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the electro-oxidative ring opening of imidazopyridine derivatives, providing a sustainable alternative to harsher reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to optimize yield and minimize environmental impact.

化学反応の分析

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as TBHP.

Reduction: Reduction reactions can be carried out using hydrogenation techniques.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: TBHP and iodine (I2) are commonly used oxidizing agents.

Reduction: Hydrogen gas (H2) in the presence of a catalyst is typically used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.

科学的研究の応用

Anticancer Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies.

Case Study : A study published in Cancer Research reported that this compound significantly reduced the viability of MDA-MB-231 cells (a model for triple-negative breast cancer) by 55% at a concentration of 10 μM after three days of treatment. The compound was well-tolerated in vivo, showing potential for further development as an anticancer agent .

Targeting Protein Kinases

The compound has been identified as a selective inhibitor of certain protein kinases involved in tumor growth and metastasis. Its action mechanism includes the disruption of signaling pathways critical for cancer cell survival.

Data Table: Kinase Inhibition Potency

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | BCR-ABL | 15.8 | |

| Similar Compound A | BCR-ABL T315I | 3.58 |

Cognitive Enhancement

Recent studies have indicated that N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide may enhance cognitive functions by modulating nicotinic acetylcholine receptors.

Case Study : Research published in Frontiers in Pharmacology demonstrated that administration of this compound improved memory retention in rodent models, suggesting its potential as a cognitive enhancer .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various pathogens. Preliminary results suggest that it exhibits moderate activity against Gram-positive bacteria.

Data Table: Antibacterial Activity

作用機序

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby exerting anti-fibrotic effects . The compound’s imidazole and pyridine rings allow it to bind to various biological targets, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide are compared below with key analogs (Table 1) and discussed in detail.

Table 1: Structural and Functional Comparison

Structural Analogues with Imidazole-Ethyl Linkers

- VNI (): Shares the benzamide-imidazole-ethyl backbone but incorporates a 2,4-dichlorophenyl group and a 1,3,4-oxadiazole ring. These modifications enhance lipophilicity and π-stacking, improving binding to fungal CYP51 (Ki = 24 nM) .

- Compound 10 () : Features a 4-(pyridin-2-yl)phenyl-oxadiazole extension on the benzamide. This design mimics VNI’s oxadiazole motif, suggesting the target compound could be optimized similarly for enhanced target engagement .

Functional Analogues with Pyridine/Imidazole Motifs

- Zamaporvintum () : Combines imidazole with pyridine and pyrazine rings. The trifluoromethyl group increases metabolic stability, a strategy applicable to the target compound for pharmacokinetic optimization .

- 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide () : Demonstrates that nitration of heterocycles (e.g., furan) enhances antifungal activity. While the target compound lacks nitro groups, its pyridine moiety may confer analogous redox activity .

Pharmacological Potential

- CYP51 Inhibition : Structural alignment with VNI and VFV (–11) suggests the target compound may inhibit sterol 14α-demethylase, a cytochrome P450 enzyme critical in ergosterol biosynthesis .

- Antifungal Activity : The pyridine-imidazole scaffold correlates with broad-spectrum activity in and , though the target’s efficacy requires empirical validation .

生物活性

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, a compound characterized by its complex structure and potential biological activity, has garnered attention in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevance in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is , with a molecular weight of approximately 230.27 g/mol. The compound features a pyridine ring connected to an imidazole moiety, which is linked to a benzamide structure. This unique arrangement suggests potential interactions with biological targets, particularly in the context of kinase inhibition and other enzymatic pathways.

Research indicates that N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide may exert its biological effects primarily through:

- Kinase Inhibition : It has shown potential as an inhibitor of various kinases, which are critical in regulating cellular functions and signaling pathways. For instance, compounds structurally similar to this benzamide have demonstrated significant inhibitory effects on RET kinase, a target in cancer therapy .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, although specific data on this compound is limited .

In vitro Studies

In vitro assays have been employed to evaluate the potency of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide against specific cancer cell lines. The results indicate varying degrees of effectiveness depending on the target cell line and concentration used.

| Cell Line | IC50 (nM) | Comments |

|---|---|---|

| K562 (BCR-ABL positive) | 67 | Selective inhibition observed |

| Ba/F3 (BCR-ABL WT) | 47 | Potent against wild-type cells |

These findings suggest that the compound may selectively inhibit growth in certain cancerous cells without affecting normal cells at higher concentrations.

Case Studies

A notable case study involved the evaluation of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide as part of a series of compounds designed to target BCR-ABL kinases. The study highlighted its selectivity and efficacy compared to other known inhibitors, suggesting it could be a promising candidate for further development in targeted cancer therapies .

Toxicity and Safety Profile

While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are necessary to ensure safety for therapeutic use. Current data on toxicity remain limited; therefore, further research is required to establish a clear safety profile.

Future Directions

Given the encouraging results regarding its biological activity, future research should focus on:

- Comprehensive Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADMET) properties will be crucial for evaluating its potential as a therapeutic agent.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects will be essential for translating laboratory findings into clinical applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide with high purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of pyridinyl-imidazole intermediates with benzamide derivatives. For example, one-pot reactions using aromatic aldehydes and 2-aminothiazole in ethanol under reflux (80–90°C) for 8–12 hours yield structurally similar benzimidazole derivatives. Catalysts like potassium carbonate (K₂CO₃) and solvents such as DMF or THF are critical for optimizing yield (70–85%) and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1653 cm⁻¹, N-H bend at ~3352 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm proton environments (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm, benzamide aromatic protons at δ 7.3–7.7 ppm) and carbon backbone .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- Elemental Analysis : Ensure C, H, N content aligns with calculated values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity in hepatocyte models?

- Methodological Answer :

- Assay Design : Use primary rat hepatocytes cultured in glucose-free medium. Expose cells to 10 mM glucose and the compound (1–100 µM) for 24 hours.

- Endpoint Measurement : Quantify glucose uptake via fluorescent 2-NBDG assays and glucokinase activity using spectrophotometric NADPH detection (340 nm absorbance). Normalize data to vehicle controls and validate with positive controls like metformin .

- Data Interpretation : Calculate EC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and assess statistical significance via ANOVA (p < 0.05) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Source Analysis : Compare cell lines (e.g., HepG2 vs. primary hepatocytes), compound purity (HPLC ≥95%), and assay conditions (e.g., glucose concentration, incubation time) .

- Dose-Response Curves : Re-evaluate activity across a broader concentration range (0.1–200 µM) to identify non-monotonic effects.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, accounting for heterogeneity .

Q. How can computational docking predict the compound’s binding affinity with target enzymes?

- Methodological Answer :

- Protein Preparation : Retrieve target enzyme structures (e.g., glucokinase PDB: 1V4S) and optimize via molecular dynamics (AMBER/CHARMM).

- Ligand Docking : Use AutoDock Vina to simulate binding poses. Focus on key residues (e.g., His148, Asp205) and validate with RMSD < 2.0 Å .

- Affinity Scoring : Compare calculated binding energies (ΔG) with experimental IC₅₀ values to refine predictive models .

Data Analysis and Experimental Design

Q. What experimental controls are critical for validating the compound’s mechanism of action?

- Methodological Answer :

- Negative Controls : Use vehicle (DMSO ≤0.1%) and target enzyme inhibitors (e.g., glucokinase inhibitor RO-28-1675).

- Positive Controls : Include reference compounds (e.g., insulin for glucose uptake assays).

- Genetic Controls : siRNA knockdown of target genes (e.g., GCK for glucokinase) to confirm on-target effects .

Q. How can researchers address low yield in the final synthetic step?

- Methodological Answer :

- Reaction Optimization : Screen solvents (DMF vs. acetonitrile) and catalysts (e.g., Pd/C for hydrogenation). Increase reaction time (12→24 hours) or temperature (RT→60°C) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry (1.2:1 molar ratio of benzamide to pyridinyl-imidazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。